molecular formula C10H11N3O2 B1315619 Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 87597-23-7

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B1315619
CAS No.: 87597-23-7
M. Wt: 205.21 g/mol
InChI Key: GHOUMCRCULAJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS 87597-23-7) is a high-value heterocyclic building block with a molecular formula of C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound features a fused imidazo[1,2-a]pyrazine core, a structure of significant interest in medicinal chemistry for its similarity to biologically active scaffolds . It serves as a versatile synthetic intermediate, particularly in the preparation of carboxylic acid hydrazides, which are key precursors for the development of further functionalized derivatives such as hydrazones and thiazolidines for biological screening . As a reagent, it is essential for researchers exploring new chemical entities in drug discovery programs. The product is provided with a guaranteed level of purity and must be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)9-7(2)12-8-6-11-4-5-13(8)9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOUMCRCULAJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540155
Record name Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-23-7
Record name Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87597-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of imidazo[1,2-a]pyrazine derivatives, including Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate, typically involves condensation reactions and subsequent esterification steps. The general procedure includes:

  • Starting Materials : Ethyl 2-halogenated-3-oxobutanoates and 2-amino pyrazines are commonly used precursors.
  • Reaction Conditions : The condensation reaction is carried out in ethanol or acetone under reflux conditions. For some derivatives, microwave-assisted organic synthesis (MAOS) has been employed to enhance reaction efficiency.

Microwave-Assisted Organic Synthesis (MAOS)

MAOS is an advanced technique used for the rapid synthesis of heterocyclic compounds. For this compound:

  • Procedure :
    • Ethyl 2-chloro/bromo-3-oxobutanoate reacts with 2-amino pyrazines in ethanol at reflux.
    • After cooling, the reaction mixture is poured into cold water to precipitate the product.
  • Advantages :
    • Shorter reaction times compared to traditional methods.
    • Improved yields (up to 75% in some cases).

Hydrazide Intermediate Pathway

Another approach involves the preparation of imidazo[1,2-a]pyrazine carboxylic acid hydrazides as intermediates:

  • Procedure :
    • Ethyl imidazo[1,2-a]pyrazine-2-carboxylate reacts with hydrazine hydrate in ethanol under reflux for approximately 12 hours.
    • The intermediate hydrazides are then isolated by filtration and purified.
  • Applications :
    • These intermediates can be further modified to produce various substituted derivatives.

Column Chromatography Purification

Post-reaction purification often involves column chromatography:

  • Eluent System : Petroleum ether and ethyl acetate (EtOAc) in a ratio of 4:1 are commonly used.
  • Outcome : This step ensures the removal of impurities and isolation of the desired compound as a white solid.

Data Table: Reaction Yields and Conditions

Method Starting Materials Reaction Conditions Yield (%) Remarks
Microwave-Assisted Synthesis Ethyl 2-chloro/bromo-3-oxobutanoate + 2-amino pyrazines Ethanol at reflux Up to 75% Rapid synthesis with improved efficiency
Hydrazide Intermediate Pathway Ethyl imidazo[1,2-a]pyrazine carboxylate + hydrazine hydrate Ethanol under reflux (12 hrs) Not specified Produces versatile intermediates
Traditional Condensation Ethyl halogenated oxobutanoate + amines Acetone or ethanol at reflux <50% Lower yields; requires optimization

Notes on Optimization

While traditional methods have been employed successfully, yields often vary significantly based on reaction conditions such as temperature, solvent choice, and duration. Microwave-assisted techniques offer a promising alternative for improving efficiency and yield.

For further advancements in synthesis:

  • Employing catalysts or optimizing solvent systems may enhance product formation.
  • Exploring alternative esterification pathways could improve yield consistency.

Chemical Reactions Analysis

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Functionalization: The imidazo[1,2-a]pyrazine core can be functionalized through radical reactions, transition metal catalysis, and metal-free oxidation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance, studies have shown that imidazo[1,2-a]pyrazine compounds can act as effective agents against various strains of bacteria and fungi.

  • Case Study : A series of imidazo[1,2-a]pyridine carboxamides were synthesized and tested for antitubercular activity. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.025 μg/mL against Mycobacterium tuberculosis, showcasing the potential of these compounds in treating tuberculosis .

Anticancer Properties

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate has also been investigated for its anticancer properties. The compound's ability to inhibit tumor cell growth has made it a subject of interest in cancer research.

  • Research Findings : Imidazo[1,2-a]pyrazine analogues have been identified as potent inhibitors of cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival .

Drug Development

The versatility of this compound as a scaffold in drug design is noteworthy. Its structural features allow for modifications that can enhance pharmacological effects.

  • Synthesis and Modification : Recent advancements in synthetic methodologies have enabled the development of novel derivatives with improved efficacy and safety profiles. For example, modifications to the carboxylate group have been shown to significantly alter the biological activity of the resulting compounds .

Treatment of Schistosomiasis

Another promising application of imidazo[1,2-a]pyrazines is their potential use in treating schistosomiasis, a disease caused by parasitic worms.

  • Patent Insights : A patent (US11046700B2) outlines the use of substituted imidazo[1,2-a]pyrazines for the treatment of schistosomiasis, indicating ongoing research into their therapeutic applications against parasitic infections .

Structure-Activity Relationship Studies

Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of this compound.

  • SAR Analysis : Structure-activity relationship studies have revealed that specific substitutions on the imidazo[1,2-a]pyrazine core can enhance its biological activity. For instance, variations in the position and type of substituents can lead to significant differences in antimicrobial and anticancer potency .

Mechanism of Action

The mechanism of action of ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural analogs, highlighting differences in heterocyclic cores, substituents, and pharmacological profiles:

Compound Name Core Structure Substituents Key Applications References
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate Imidazo[1,2-a]pyrazine 2-Me, 3-COOEt Anti-inflammatory, chemiluminescence
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine 2-Me, 3-COOEt Antitubercular intermediates
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate Imidazo[1,2-a]pyrazine 3-COOEt (no methyl) Chemiluminescence probes
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Imidazo[1,2-a]pyridine 2-Me, 3-CONHNH₂ Mtb pantothenate synthetase inhibition
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate Partially saturated imidazo-pyrazine 3-COOEt, saturated ring Not specified (pharmacological potential)

Key Observations :

  • Core Heterocycle : Pyrazine-based compounds (two nitrogen atoms) exhibit greater electron deficiency compared to pyridine analogs, enhancing their reactivity in electrophilic substitutions and metal coordination .
  • Substituent Effects : The methyl group at position 2 stabilizes the imidazo ring and modulates steric interactions in biological targets. Ester-to-hydrazide conversion (e.g., 2 → 3a-c in pyridine analogs) enhances antimycobacterial activity but reduces cytotoxicity .

Pharmacological Activity

  • Pyridine Analogs: 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide (2): Exhibits MIC₉₀ = 4.53 μM against Mycobacterium tuberculosis (Mtb) without cytotoxicity in RAW 264.7 macrophages .
  • Pyrazine Analogs :

    • 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one : Used in chemiluminescence resonance energy transfer (CRET) for superoxide anion detection .
    • Ethyl imidazo[1,2-a]pyrazine-3-carboxylate derivatives : Demonstrated anti-inflammatory activity in vivo, though specific potency data are unavailable .

Physicochemical Properties

Compound Molecular Formula Solubility Stability
This compound C₁₀H₁₁N₃O₂ Soluble in ethanol, DMF Stable under inert atmosphere
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate C₁₁H₁₂N₂O₂ Soluble in ether, ethanol Hygroscopic; storage at 2–8°C
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones C₂₄H₂₀N₄O₃ Insoluble in water; DMSO-soluble High thermal stability (m.p. >300°C)

Biological Activity

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate (EMIP) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by an imidazole ring fused to a pyrazine ring, contributes to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of EMIP, supported by data tables and relevant case studies.

Overview of this compound

  • Chemical Formula : C₉H₉N₃O₂
  • Molecular Weight : 205.216 g/mol
  • CAS Number : 87597-23-7

EMIP is primarily recognized for its interactions with various enzymes and proteins, influencing numerous biochemical pathways.

EMIP exhibits several biochemical properties that underline its biological activity:

  • Enzyme Interactions : EMIP interacts with enzymes involved in oxidation-reduction reactions, modulating their activity. This interaction can alter metabolic pathways significantly.
  • Protein Binding : The compound binds to specific proteins, which can lead to conformational changes affecting cellular functions such as signaling and metabolism.

Cellular Effects

The biological activity of EMIP extends to various cellular processes:

  • Cell Signaling : EMIP has been shown to influence key signaling pathways, affecting cell proliferation and apoptosis. For instance, it can modulate the activity of signaling molecules that regulate these processes.
  • Gene Expression : The compound impacts the expression of genes associated with metabolic pathways, thereby altering cellular metabolism and energy production.

The mechanism by which EMIP exerts its effects involves several key interactions:

  • Inhibition of Enzymes : EMIP can inhibit the activity of certain enzymes by binding to their active sites. This prevents substrate binding and subsequent catalysis, leading to altered metabolic outcomes.
  • Activation of Signaling Pathways : By interacting with receptors and other signaling molecules, EMIP can either activate or inhibit various signaling pathways, resulting in changes in gene expression and cellular responses.

Table 1: Summary of Biological Activities of EMIP

Activity TypeDescriptionReference
AntimicrobialExhibits activity against multidrug-resistant bacteria
CytotoxicityDemonstrates selective cytotoxic effects on cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
Modulation of ApoptosisInfluences apoptotic pathways in various cell types

Case Study: Antimicrobial Activity

A study highlighted the antimicrobial efficacy of EMIP against Mycobacterium tuberculosis (Mtb). High-throughput screening identified EMIP as a potent inhibitor with a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain. This suggests its potential as a lead compound for developing new anti-TB therapies .

Case Study: Cytotoxicity Profile

In vitro studies demonstrated that EMIP exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of 2-aminopyrazine derivatives with α-halo carbonyl compounds. Two primary methods are documented:

  • Method A : Refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol for 6 hours, yielding 45.05% after crystallization .
  • Method B : Reacting substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate in anhydrous ethanol, followed by alkaline hydrolysis to obtain carboxylate derivatives .

Q. Key Variables :

  • Solvent : Ethanol (96%) is preferred for solubility and stability.
  • Reaction Time : Extended reflux (5–6 hours) ensures complete cyclization.
  • Purification : Crystallization from ethanol-water mixtures improves purity .

Table 1 : Comparison of Synthetic Methods

MethodReactantsSolventYieldReference
A2-Aminopyridine + Ethyl 2-chloroacetoacetateEtOH45.05%
B2-Aminopyrazine + Ethyl 2-bromoacetate derivativeEtOH~50% (post-hydrolysis)

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

  • NMR Spectroscopy : Proton environments (e.g., methyl, ethyl, and aromatic groups) are resolved in DMSO-d₆ or CDCl₃. For example, hydrazide derivatives show NH peaks at δ 10–12 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines single-crystal structures, resolving dihedral angles between fused heterocycles (e.g., 1.14° coplanarity in imidazo-pyrimidine systems) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for intermediates) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives like hydrazides or pyrazole-linked analogs?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 25 minutes for Suzuki couplings) and improves yields (e.g., 52% for pyrazole derivatives) .
  • Catalyst Optimization : Tetrakis(triphenylphosphine)palladium(0) enhances cross-coupling efficiency in boronate reactions .
  • Purification Strategies : Chromatography (e.g., silica gel with DCM-MeOH) outperforms crystallization for polar derivatives .

Table 2 : Yield Optimization Strategies

Derivative TypeMethodYield ImprovementReference
HydrazidesReflux with hydrazine hydrate27% → 52% (via chromatography)
Pyrazole-linkedMicrowave Suzuki coupling45% → 52%

Q. How do structural modifications (e.g., substituent position) impact pharmacological activity?

  • Anti-inflammatory Activity : Carboxylic acid derivatives (post-ester hydrolysis) show enhanced activity in vivo due to improved solubility and target binding .
  • Anticancer Potential : Pyrazole-substituted analogs exhibit rotational flexibility (28.16° dihedral angle), enabling interactions with kinase active sites .
  • Selectivity : Methyl groups at position 2 reduce off-target effects in kinase inhibitors, as seen in CDK2/IκBKG studies .

Methodological Note : Pharmacological testing requires in vivo models (e.g., carrageenan-induced inflammation) paired with SAR studies to correlate substituent effects with efficacy .

Q. How should researchers resolve contradictions in crystallographic data for imidazo-pyrazine derivatives?

  • Software Validation : Use SHELXL for refinement and PLATON for symmetry checks. Discrepancies in hydrogen bonding (e.g., N–H···N vs. C–H···O) may arise from data resolution limits .
  • Twinned Data : For macromolecular applications, SHELXPRO interfaces with phenix.refine to handle twinning .
  • Reproducibility : Cross-validate with DFT calculations (e.g., Gaussian) to confirm bond lengths and angles .

Q. What strategies are recommended for designing novel derivatives with improved bioactivity?

  • Scaffold Hopping : Replace the ethyl ester with sulfonamide or trifluoromethyl groups to enhance metabolic stability (e.g., ethyl 2-trifluoromethyl analogs in ) .
  • Hybrid Molecules : Link imidazo-pyrazine cores to pyrimidine or thiophene moieties via Suzuki-Miyaura couplings (e.g., 3-bromo-2-methylimidazo[1,2-a]pyrazine in ) .
  • Prodrug Design : Ester-to-acid conversion in vivo (e.g., ethyl carboxylate hydrolysis) balances bioavailability and activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.